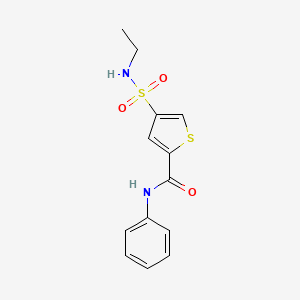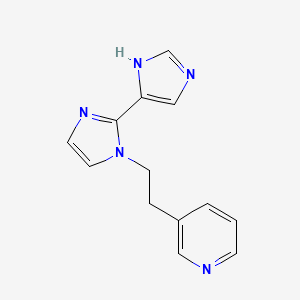
4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethylsulfamoyl group and a phenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Ethylsulfamoyl Group: The ethylsulfamoyl group can be introduced through a sulfonamide formation reaction. This involves reacting the thiophene derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group can be attached to the thiophene ring via a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the Paal-Knorr synthesis and employing more efficient catalysts for the Suzuki-Miyaura coupling to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated thiophenes, acylated thiophenes
Scientific Research Applications
4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, to exert its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the ethylsulfamoyl and phenyl groups, making it less versatile in terms of chemical reactivity and applications.
N-Phenylthiophene-2-carboxamide: Similar structure but without the ethylsulfamoyl group, which may affect its biological activity and solubility.
Uniqueness
4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide is unique due to the presence of both the ethylsulfamoyl and phenyl groups, which enhance its chemical reactivity and potential applications in medicinal chemistry and materials science. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-(ethylsulfamoyl)-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-2-14-20(17,18)11-8-12(19-9-11)13(16)15-10-6-4-3-5-7-10/h3-9,14H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASYPYBQSSUZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1,N1-DIETHYL-N4-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5259568.png)
![N-{4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-4-oxobutyl}acetamide](/img/structure/B5259572.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane](/img/structure/B5259577.png)
![N'-{[1-(3,4-dimethylbenzyl)pyrrolidin-3-yl]methyl}-N-ethyl-N-methylsulfamide](/img/structure/B5259579.png)
![1-benzyl-4-[2-(4-methoxyphenyl)vinyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B5259590.png)
![2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}BENZAMIDE](/img/structure/B5259597.png)
![(5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[4-[(E)-2-phenylethenyl]phenyl]imino-1,3-thiazolidin-4-one](/img/structure/B5259602.png)
![1-[(E)-2-methylbut-2-enyl]piperidine-3-carboxamide](/img/structure/B5259607.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5259613.png)

![5-{[9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undec-4-yl]methyl}-N,N-dimethylpyridin-2-amine](/img/structure/B5259625.png)
![methyl 3-{[(3,4-difluorophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5259641.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5259642.png)
![6-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B5259652.png)
